molecular formula C11H13ClO3 B7978035 3-Chloro-2-(2-methylpropoxy)benzoic acid

3-Chloro-2-(2-methylpropoxy)benzoic acid

Cat. No.: B7978035
M. Wt: 228.67 g/mol
InChI Key: WPDQZYIEOLXVTC-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methylpropoxy)benzoic acid is a benzoic acid derivative characterized by a chlorine substituent at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 2-position of the aromatic ring. Benzoic acid derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects, often modulated by substituent type and position .

Properties

IUPAC Name

3-chloro-2-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDQZYIEOLXVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methylpropoxy)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylpropoxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohols or benzaldehydes.

Scientific Research Applications

3-Chloro-2-(2-methylpropoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Features of Selected Benzoic Acid Derivatives

Compound Name Substituents UV λmax (MeOH) εmax Key IR Stretches (cm<sup>-1</sup>) Reference ID
4-[3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]-benzoic acid (SS2) 3-chloro, 4-nitrophenyl-azetidinone 175.5 nm 1.5068 C=O (azetidinone), NO2
4-[3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]-benzoic acid (SS3) 3-chloro, 4-hydroxyphenyl-azetidinone 282.0 nm 2.6021 O–H (phenolic), C=O (azetidinone)
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) 3-chloromethylbenzoyloxy Not reported Not reported C=O (ester), Cl–CH2
3-Chloro-2-(methylthio)benzoic acid 3-chloro, 2-methylthio Not reported Not reported S–CH3, C=O (carboxylic)

Key Observations :

  • Substituent Effects on UV Absorption : Electron-withdrawing groups (e.g., nitro in SS2) reduce conjugation, leading to lower λmax (175.5 nm) compared to electron-donating groups (e.g., hydroxyl in SS3, λmax = 282.0 nm) .

Key Observations :

  • Antimicrobial Specificity: Chloro-substituted azetidinones (SS1, SS3) exhibit Gram-specific activity, likely due to interactions with bacterial membrane proteins .
  • Anti-Inflammatory Advantage : 3-CH2Cl demonstrates superior gastrointestinal safety compared to acetylsalicylic acid (ASA), with reduced mucosal damage in rat models .
  • Role of Substituent Position : The biosensor study () highlights that para substituents enhance molecular recognition over meta or ortho positions, suggesting that the 3-chloro-2-alkoxy configuration in the target compound may optimize bioactivity .

Physicochemical and Toxicological Profiles

  • Lipophilicity and Solubility : The 2-methylpropoxy group in the target compound likely increases lipophilicity (logP ~2.5–3.0 predicted), akin to 3-chloro-2-(methylthio)benzoic acid (density: 1.42 g/cm³) .

Biological Activity

3-Chloro-2-(2-methylpropoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the 2-position and a 2-methylpropoxy group, which may enhance its ability to interact with biological targets. The presence of chlorine can facilitate various chemical interactions, while the propoxy group aids in membrane penetration, potentially increasing bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been investigated for its affinity towards cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Preliminary studies suggest that the compound may inhibit COX-2 activity, leading to reduced inflammatory responses.

Anti-inflammatory Activity

A significant study investigated the anti-inflammatory effects of this compound in a rat model induced with lipopolysaccharide (LPS). The following key findings were reported:

  • Dosage and Administration : Rats were administered 500 mg/60 kg body weight of the compound prior to LPS induction.
  • Inflammatory Markers : There was a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-1β in the treated group compared to controls. Specifically:
    • TNF-α levels decreased to 5.70±1.04×103pg mL5.70\pm 1.04\times 10^3\,\text{pg mL} (p < 0.001).
    • IL-1β levels decreased to 2.32±0.28×103pg mL2.32\pm 0.28\times 10^3\,\text{pg mL} (p < 0.001).
  • White Blood Cell Count : The treatment resulted in a significant reduction in white blood cell concentrations.
  • Histopathological Findings : Lung histopathology showed less severe injury in treated rats compared to untreated controls.

These results indicate that the compound effectively mitigates inflammation through potential COX-2 inhibition and modulation of NF-κB signaling pathways .

Stability Studies

Stability studies revealed that this compound remained stable for up to three years at 25°C with a relative humidity of 75 ± 5%, which is crucial for its potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other benzoic acid derivatives was conducted based on their biological activities:

CompoundActivity TypeIC50 (µM)Mechanism of Action
Acetylsalicylic Acid (ASA)Anti-inflammatoryVariesCOX inhibition
3-Chloro-2-(2-methylpropoxy)BAAnti-inflammatoryN/ACOX-2 inhibition
Salicylic Acid DerivativeAnalgesicVariesCOX inhibition

This table illustrates that while ASA is well-known for its anti-inflammatory properties, the novel compound shows promise as a less toxic alternative with similar mechanisms .

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